

Technical Guide: Water Solubility and Application of Sulfo-Cy7.5 Dicarboxylic Acid

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Compound of Interest

Compound Name: **Sulfo-Cy7.5 dicarboxylic acid**

Cat. No.: **B15137910**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility, physicochemical properties, and application protocols for **Sulfo-Cy7.5 dicarboxylic acid**, a bifunctional near-infrared (NIR) fluorescent dye. The information is intended to equip researchers and professionals in drug development and life sciences with the necessary details for the effective use of this versatile fluorophore.

Introduction to Sulfo-Cy7.5 Dicarboxylic Acid

Sulfo-Cy7.5 dicarboxylic acid is a synthetic, water-soluble, near-infrared fluorescent dye. Its structure is characterized by a heptamethine cyanine core, which is responsible for its spectral properties in the NIR region (absorption ~778 nm, emission ~797 nm). The key features of this molecule are the presence of multiple sulfonate (SO_3^-) groups and two terminal carboxylic acid (-COOH) groups.

The sulfonate groups are highly polar and significantly enhance the dye's solubility in aqueous media.^{[1][2][3]} This allows for direct dissolution in buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated cyanine dyes.^{[2][4][5]} This property is particularly advantageous for bioconjugation reactions where the presence of organic solvents can be detrimental to the stability and function of biomolecules such as proteins and antibodies.^{[1][2]} The dicarboxylic acid functionalities provide reactive handles for covalent attachment to primary amine groups on target molecules via carbodiimide chemistry.^{[6][7][8][9]}

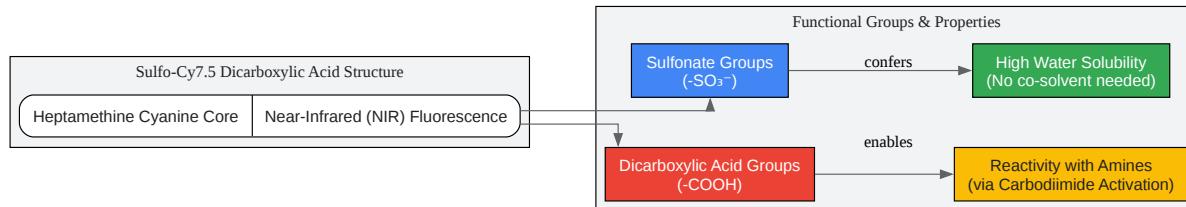
Physicochemical and Solubility Properties

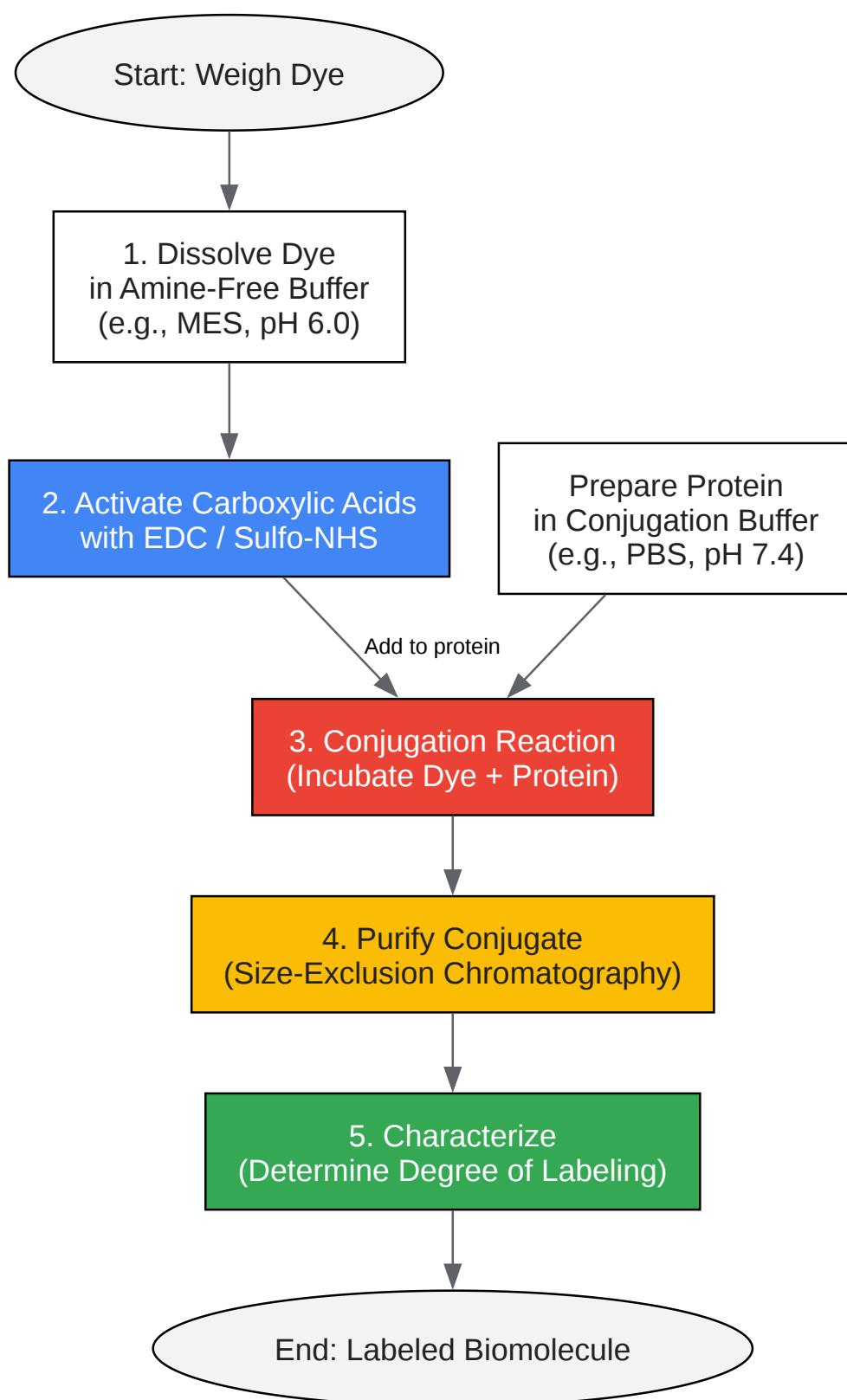
The inherent properties of **Sulfo-Cy7.5 dicarboxylic acid** are summarized below. While specific quantitative solubility data for this exact dicarboxylic acid derivative is not widely published, its solubility is consistently described as "good" or "high" in aqueous solutions. For reference, a closely related monosubstituted compound, sulfo-Cyanine7 carboxylic acid, has a documented solubility of 0.10 M or 76 g/L in water.[\[10\]](#)

Property	Value	Reference(s)
Appearance	Dark green solid	[7] [8]
Molecular Formula	$C_{50}H_{53}N_2K_3O_{16}S_4$	[7] [11]
Molecular Weight	1183.51 g/mol	[7] [11]
Excitation Maximum (λ_{abs})	~778 nm	[11]
Emission Maximum (λ_{em})	~797 nm	[11]
Molar Extinction Coeff. (ϵ)	222,000 $L \cdot mol^{-1} \cdot cm^{-1}$	[11]
Fluorescence Quantum Yield	0.21	[11]
Qualitative Solubility	Good solubility in Water, DMF, DMSO	[7] [8] [11]
Reference Solubility	Soluble up to 0.10 M (76 g/L) for sulfo-Cyanine7 carboxylic acid	[10]

Key Structural Features and Properties

The chemical structure of **Sulfo-Cy7.5 dicarboxylic acid** dictates its utility. The sulfonate groups confer high aqueous solubility, while the carboxylic acid groups serve as points of attachment.





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